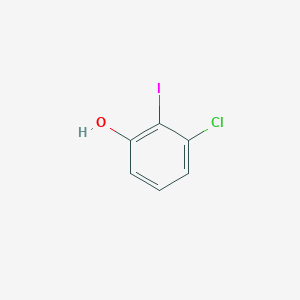

3-Chloro-2-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGCAUCBOPFLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479252 | |

| Record name | 3-Chloro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858854-82-7 | |

| Record name | 3-Chloro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Chloro-2-iodophenol (CAS 858854-82-7): Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-iodophenol (CAS No. 858854-82-7), a halogenated aromatic intermediate of significant interest to the pharmaceutical and agrochemical industries. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its analytical characterization. The core of this guide focuses on the principle of orthogonal reactivity endowed by its unique chlorine and iodine substituents, a feature that makes it a highly versatile building block for complex molecule synthesis and drug discovery. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting.

Introduction: The Strategic Role of Halogenated Phenols in Medicinal Chemistry

Halogen atoms are not mere passive substituents in drug design; they are strategic tools used to fine-tune the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Chlorine, for instance, is found in over 250 FDA-approved drugs and is known to enhance metabolic stability, improve membrane permeability, and participate in crucial halogen bonding interactions with biological targets.[1] Iodine, while less common, provides a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation, pivotal in the construction of complex molecular scaffolds.

This compound emerges as a particularly valuable reagent by combining these two distinct halogens and a phenolic hydroxyl group on a single aromatic ring. This trifecta of functional groups offers chemists a powerful platform for sequential and selective chemical modifications. Its structure is particularly advantageous for creating diverse libraries of compounds for screening, serving as a cornerstone intermediate in the synthesis of novel APIs.[2]

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key specifications for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 858854-82-7 | [3][4] |

| Molecular Formula | C₆H₄ClIO | [2] |

| Molecular Weight | 254.45 g/mol | [2] |

| IUPAC Name | This compound | |

| Purity | ≥97% | [2] |

| Boiling Point | 225.6 ± 20.0 °C at 760 mmHg | [2] |

| MDL Number | MFCD08166414 | [2] |

| Storage Conditions | 2-8°C, protected from light, stored under an inert gas | [2] |

Synthesis and Purification

The reliable synthesis of this compound is critical for its use in multi-step synthetic campaigns. The following protocol is adapted from established procedures and outlines the final deprotection step to yield the target phenol. The starting material, 3-chloro-2-iodophenyl N,N-diethylcarbamate, serves to protect the reactive phenolic hydroxyl group during earlier synthetic transformations.

Synthetic Rationale

The use of a carbamate protecting group for the phenol is a strategic choice. It is stable to a variety of reaction conditions that might be used to install the iodine and chlorine atoms, but it can be readily cleaved under basic conditions (saponification) to liberate the free phenol. This final hydrolysis step is typically high-yielding and clean.

Detailed Laboratory Protocol: Hydrolysis of Carbamate Precursor

This protocol describes the saponification of 3-chloro-2-iodophenyl N,N-diethylcarbamate to afford this compound.[4]

Reagents and Equipment:

-

3-chloro-2-iodophenyl N,N-diethylcarbamate (1.0 eq)

-

Sodium hydroxide (NaOH) (5.0 eq)

-

Ethanol (approx. 7 mL per gram of carbamate)

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Petroleum ether

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-chloro-2-iodophenyl N,N-diethylcarbamate (e.g., 57.0 g, 161 mmol) and ethanol (400 mL). Begin stirring at room temperature (25 °C).[4]

-

Base Addition: Slowly add sodium hydroxide (e.g., 32.0 g, 800 mmol) to the solution.[4]

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Solvent Removal: Upon completion, cool the mixture and remove the ethanol by distillation under reduced pressure using a rotary evaporator.[4]

-

Aqueous Workup: Dissolve the resulting residue in water (400 mL). Perform an initial extraction with petroleum ether to remove any non-polar, unreacted starting material or byproducts. Discard the organic phase.[4]

-

Acidification: Carefully neutralize the aqueous phase by adding 2N HCl solution until the pH is acidic. The product, being a phenol, will become less water-soluble.

-

Extraction: Extract the acidified aqueous phase with ethyl acetate (e.g., 3 x 150 mL).[4]

-

Washing and Drying: Combine all ethyl acetate extracts and wash them with saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.[4]

-

Final Isolation: Filter off the drying agent and remove the ethyl acetate by distillation under reduced pressure to afford the target product, this compound, which should be a solid or oil. The reaction is reported to proceed in quantitative yield.[4]

Synthesis and Workup Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization and Analysis

Rigorous structural confirmation is essential. While a full dataset for this specific isomer is not publicly available, we can interpret the known data and predict the expected signals for other techniques based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The reported spectrum for this compound is highly informative.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment & Interpretation |

| 7.21 | Triplet (t) | 8.0 | 1H | H-5 : This proton is coupled to both H-4 and H-6 with similar coupling constants, resulting in a triplet. |

| 7.06 | Doublet of Doublets (dd) | 1.2, 8.0 | 1H | H-6 : Coupled to H-5 (J≈8.0 Hz, ortho) and H-4 (J≈1.2 Hz, meta). |

| 6.90 | Doublet of Doublets (dd) | 1.2, 8.4 | 1H | H-4 : Coupled to H-5 (J≈8.4 Hz, ortho) and H-6 (J≈1.2 Hz, meta). |

| 5.58 | Broad Singlet (br s) | - | 1H | -OH : The phenolic proton signal is typically broad and does not couple with other protons. Its chemical shift can vary with concentration and solvent. |

Expected Signals in Other Spectroscopic Methods

-

¹³C NMR Spectroscopy: Six distinct aromatic carbon signals would be expected. The carbon bearing the hydroxyl group (C1) would be the most deshielded (highest ppm). The carbon attached to iodine (C2) would appear at a very low field (low ppm) due to the heavy atom effect. The remaining four carbons would appear in the typical aromatic region (115-140 ppm).

-

Infrared (IR) Spectroscopy: Key absorptions would include a broad O-H stretch around 3200-3600 cm⁻¹, characteristic C-O stretching around 1200 cm⁻¹, and C=C aromatic ring stretches around 1500-1600 cm⁻¹.[5] C-Cl and C-I stretches would appear in the fingerprint region (<1000 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 254 (for ³⁵Cl) and a smaller M+2 peak at m/z 256 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. A prominent fragment would be the loss of iodine (M-127), which is a common fragmentation pathway for iodoaromatics.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in the differential reactivity of its functional groups, allowing for selective, stepwise elaboration of the molecular scaffold.

The Principle of Orthogonal Reactivity

The term "orthogonal reactivity" refers to the ability to perform a chemical transformation on one functional group in the presence of others without affecting them. This molecule is a prime example:

-

C-I Bond: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The C-I bond is weaker and more susceptible to oxidative addition to a low-valent metal catalyst (like Pd(0)) than the C-Cl bond. This allows for selective functionalization at the C2 position.

-

O-H Bond: The phenolic hydroxyl is acidic and can be easily deprotonated with a mild base to act as a nucleophile. This enables reactions like Williamson ether synthesis or esterification to modify the oxygen.

-

C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive in cross-coupling reactions. It typically requires more forcing conditions (higher temperatures, stronger bases, specialized ligands) to react. This robustness allows it to be carried through reactions at the C-I and O-H positions, reserved for a later synthetic step.

This hierarchy of reactivity makes this compound an ideal building block for creating complex, highly substituted aromatic compounds.[2]

Potential Synthetic Transformations

Caption: Orthogonal reactivity pathways of this compound.

Safety, Handling, and Storage

As with all halogenated phenols, appropriate safety measures must be strictly followed. The information below is based on data for structurally similar compounds and represents best practices.

Hazard Identification

| Hazard Class | Statement | Precautionary Code(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P280 |

| Skin/Eye Damage | May cause severe skin burns and eye damage. | P280 |

| Environmental | Toxic to aquatic life with long-lasting effects. | P273 |

This data is generalized from related chlorophenol safety sheets and should be confirmed with the supplier-specific Safety Data Sheet (SDS).

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Immediately change any contaminated clothing.

Storage and Disposal

-

Storage: Keep the container tightly closed in a cool (2-8°C), dry, and well-ventilated place.[2] Protect from light and store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter sewers or waterways.

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated synthetic tool. Its value for researchers in drug development and materials science is derived from the predictable and orthogonal reactivity of its three distinct functional sites. By enabling the selective and sequential introduction of molecular complexity, it serves as a powerful building block for constructing novel chemical entities with tailored properties. Proper understanding of its synthesis, characterization, reactivity, and safe handling procedures, as outlined in this guide, will empower scientists to fully leverage its synthetic potential.

References

-

NIST. (n.d.). Toluene, 3-chloro-2-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3-chloro- (Mass Spectrum). NIST Chemistry WebBook. Retrieved from [Link]

-

Laane, J., et al. (2024). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3-chloro- (IR Spectrum). NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chlorophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ChemBK. (n.d.). 3-CHLORO-2-IODOPHENYL N,N-DIETHYLCARBAMATE. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Iodophenol. Retrieved from [Link]

-

SpringerLink. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,4-diiodophenol. Retrieved from [Link]

-

NIH. (2021). Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions. Retrieved from [Link]

-

Frontiers. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]

-

PubMed. (n.d.). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Retrieved from [Link]

-

IWK Health Centre. (n.d.). 863870-84-2 | 2-Chloro-3-iodophenyl n,n-diethylcarbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Interactions between chlorophenols and peroxymonosulfate: pH dependency and reaction pathways. Retrieved from [Link]

-

PubChem. (n.d.). (2-iodophenyl) N-ethylcarbamate. Retrieved from [Link]

-

Frontiers. (n.d.). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Retrieved from [Link]

Sources

Synthesis and discovery of 3-Chloro-2-iodophenol

An In-depth Technical Guide to the Synthesis and Discovery of 3-Chloro-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound of significant interest in modern organic synthesis. Its unique substitution pattern, featuring both chlorine and iodine atoms ortho and meta to a hydroxyl group, renders it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, underlying reaction mechanisms, characterization, and applications, particularly within the pharmaceutical and agrochemical industries. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as an essential resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction and Significance

Halogenated phenols are a critical class of intermediates in organic chemistry, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds. Among these, this compound (CAS No. 858854-82-7) has emerged as a valuable synthon. The presence of three distinct functional groups—a hydroxyl, a chloro, and an iodo group—on the benzene ring allows for a high degree of selective functionalization. The iodo group is particularly amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the hydroxyl group can be readily etherified or esterified, and the chloro group can participate in nucleophilic substitution under specific conditions.

This trifecta of reactivity makes this compound an essential intermediate for creating complex molecules, especially in the development of Active Pharmaceutical Ingredients (APIs) and novel agrochemicals where precise molecular tailoring is paramount for biological activity.[1] This guide delves into the primary synthetic pathways to this compound, offering a detailed, field-proven protocol and a mechanistic exploration of the core chemical transformations.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental for its handling, storage, and application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 858854-82-7 | [2][3] |

| Molecular Formula | C₆H₄ClIO | [1][4] |

| Molecular Weight | 254.45 g/mol | [1][4] |

| Appearance | Off-white to yellow solid | [4] |

| Melting Point | 56 °C | [4] |

| Boiling Point | 225.6 ± 20.0 °C (Predicted at 760 mmHg) | [1][4] |

| Density | 2.087 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 7.55 ± 0.10 (Predicted) | [4] |

| Storage | 2-8°C, protected from light, under inert gas | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the electrophilic iodination of 3-chlorophenol. The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. The chlorine atom is a deactivating group but is also an ortho, para-director. The directing effects of the hydroxyl group dominate, guiding the incoming electrophile.

Core Principle: Electrophilic Aromatic Substitution

The iodination of a phenol is a classic example of an electrophilic aromatic substitution reaction.[5] The electron-rich aromatic ring, activated by the hydroxyl group, acts as a nucleophile, attacking an electrophilic iodine species. The reaction rate is significantly enhanced under basic conditions, which deprotonate the phenol to form the more strongly nucleophilic phenoxide ion.[5][6] The substitution occurs preferentially at the positions ortho and para to the hydroxyl group. In the case of 3-chlorophenol, the para position (position 5) and one ortho position (position 2) are sterically accessible. The other ortho position (position 6) is also available. Regioselectivity is a key consideration in this synthesis.

Synthetic Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Validated Experimental Protocol

While direct iodination of 3-chlorophenol is the conceptual basis, a reliable, multi-step synthesis yielding the target compound has been reported. This method proceeds via a carbamate intermediate, which is then hydrolyzed.

Step 1 & 2: Formation of 3-chloro-2-iodophenyl N,N-diethylcarbamate (Not detailed in provided search results) This precursor is typically synthesized from 3-chlorophenol through protection of the hydroxyl group as a diethylcarbamate, followed by directed ortho-metalation and subsequent iodination.

Step 3: Hydrolysis to this compound [2]

-

Reaction Setup: To a solution of 3-chloro-2-iodophenyl N,N-diethylcarbamate (57.0 g, 161 mmol) in ethanol (400 mL) at 25 °C, slowly add sodium hydroxide (32.0 g, 800 mmol).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2 hours. Monitor the reaction for completion (e.g., by TLC).

-

Solvent Removal: Upon completion, cool the mixture and remove the ethanol solvent by distillation under reduced pressure.

-

Initial Extraction: Dissolve the residue in water (400 mL) and extract with petroleum ether to remove non-polar impurities.

-

Acidification and Product Extraction: Neutralize the aqueous phase with a 2N hydrochloric acid solution. The product, this compound, will precipitate or can be extracted with ethyl acetate.

-

Washing and Drying: Combine all organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Final Isolation: Remove the organic solvent by distillation under reduced pressure to afford the target product, this compound. A quantitative yield (41.0 g) was reported for this step.[2]

Mechanistic Insights into Phenol Iodination

The iodination of phenols is a well-studied electrophilic aromatic substitution reaction. Several iodine-containing species can act as the electrophile, including molecular iodine (I₂), hypoiodous acid (HOI), the iodonium ion (I⁺), or iodine monochloride (ICl).[6][7] The effective iodinating species is often generated in situ.

The reaction rate is highly dependent on pH.[6] In aqueous solutions, the rate of iodination increases significantly as the pH rises from 6.0 to 8.0, which strongly suggests that the phenolate ion, being more electron-rich than the undissociated phenol, is the active intermediate.[6]

The mechanism proceeds via the formation of a resonance-stabilized intermediate, often called a sigma complex or arenium ion, after the nucleophilic attack of the phenolate on the iodine electrophile. Aromaticity is then restored through the loss of a proton.[5]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 858854-82-7 [chemicalbook.com]

- 3. 858854-82-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound | 858854-82-7 [chemicalbook.com]

- 5. studylib.net [studylib.net]

- 6. DSpace [kb.osu.edu]

- 7. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

A Spectroscopic Guide to 3-Chloro-2-iodophenol: Elucidating Molecular Structure for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Chloro-2-iodophenol (CAS No. 858854-82-7), a halogenated aromatic compound of significant interest in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1] Understanding its precise molecular structure through modern spectroscopic techniques is paramount for researchers and drug development professionals aiming to leverage its unique reactivity in complex synthetic pathways.[1] This document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering both field-proven insights and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted phenol featuring both a chlorine and an iodine atom on the aromatic ring, in addition to the hydroxyl group. This unique substitution pattern dictates its chemical behavior and provides distinct signatures in spectroscopic analyses.

| Property | Value | Source |

| CAS Number | 858854-82-7 | [2] |

| Molecular Formula | C₆H₄ClIO | [1][3] |

| Molecular Weight | 254.45 g/mol | [1][3] |

| Boiling Point | 225.6 ± 20.0 °C at 760 mmHg | [1][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Proton NMR provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.21 | t | 8.0 | 1H | H-5 |

| 7.06 | dd | 1.2, 8.0 | 1H | H-6 |

| 6.90 | dd | 1.2, 8.4 | 1H | H-4 |

| 5.58 | br s | - | 1H | -OH |

Data sourced from ChemicalBook.[2]

Interpretation and Causality:

-

The aromatic region (6.90-7.21 ppm) displays a characteristic three-proton system. The proton at 7.21 ppm appears as a triplet, indicating coupling to two adjacent protons (H-4 and H-6) with a similar coupling constant of 8.0 Hz. This is consistent with its position between the chloro and iodo substituents.

-

The protons at 7.06 ppm (H-6) and 6.90 ppm (H-4) appear as doublets of doublets, each being coupled to H-5 and having a smaller long-range coupling to each other.

-

The broad singlet at 5.58 ppm is characteristic of a phenolic hydroxyl proton. Its broadness is due to chemical exchange and the absence of observable coupling to the aromatic protons.[4] The exact chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-1 (-OH) | The carbon bearing the hydroxyl group is significantly deshielded. |

| ~135 | C-3 (-Cl) | The carbon attached to chlorine shows a downfield shift. |

| ~130 | C-5 | Aromatic CH carbon. |

| ~122 | C-6 | Aromatic CH carbon. |

| ~116 | C-4 | Aromatic CH carbon. |

| ~90 | C-2 (-I) | The carbon bonded to the large, polarizable iodine atom is significantly shielded (the "heavy atom effect"). |

Interpretation and Causality:

-

The six distinct signals confirm the presence of six unique carbon atoms in the aromatic ring.

-

The chemical shifts are influenced by the electronegativity and anisotropic effects of the substituents. The deshielding effect of the hydroxyl and chloro groups and the significant shielding effect of the iodo group are key diagnostic features.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. This involves careful sample preparation and instrument calibration.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a signal-to-noise ratio of at least 100:1 for the smallest signal of interest.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections to the resulting spectra.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3550-3200 | Strong, Broad | O-H stretch | Phenolic -OH |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~1600 & ~1470 | Strong to Medium | C=C stretch | Aromatic Ring |

| ~1230 | Strong | C-O stretch | Phenolic C-O |

| ~800-750 | Strong | C-H out-of-plane bend | Substituted Aromatic |

| ~750-700 | Strong | C-Cl stretch | Aryl Chloride |

| ~600-500 | Medium | C-I stretch | Aryl Iodide |

Interpretation and Causality:

-

O-H Stretch: The most prominent feature is expected to be a broad, strong absorption between 3550 and 3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[7][8][9] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding.[7]

-

Aromatic C-H and C=C Stretches: Sharp peaks between 3100-3000 cm⁻¹ correspond to the stretching of C-H bonds on the aromatic ring. Strong absorptions around 1600 and 1470 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.[4]

-

C-O Stretch: A strong band around 1230 cm⁻¹ is expected for the C-O stretching vibration of the phenol.[7]

-

Carbon-Halogen Stretches: The C-Cl and C-I stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. These bands can be useful for confirming the presence of the halogens.

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis

Caption: Step-by-step procedure for acquiring an ATR-IR spectrum.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Wipe with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of this compound powder onto the center of the ATR crystal.

-

Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Post-Analysis:

-

Clean the ATR crystal and anvil thoroughly to prevent cross-contamination.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Identity | Interpretation |

| 254/256 | [C₆H₄³⁵ClIO]⁺ / [C₆H₄³⁷ClIO]⁺ | Molecular Ion (M⁺) . The presence of a peak at m/z 254 and a smaller peak at m/z 256 in an approximate 3:1 ratio is a definitive indicator of a molecule containing one chlorine atom.[10] |

| 219 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 127 | [M - I]⁺ | Loss of an iodine radical. |

| 99 | [M - I - CO]⁺ | Subsequent loss of carbon monoxide from the [M - I]⁺ fragment. |

| 63 | [C₅H₃]⁺ | A common fragment from the breakdown of the aromatic ring. |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak is expected at m/z 254, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. The characteristic M+2 peak at m/z 256, with about one-third the intensity, is due to the natural abundance of the ³⁷Cl isotope and is a key signature for chlorine-containing compounds.[10] Iodine is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak.

-

Fragmentation: Upon electron ionization, the molecular ion can undergo fragmentation. The weakest bonds are most likely to break. The loss of the halogen atoms is a probable fragmentation pathway. The C-I bond is weaker than the C-Cl bond, so the loss of iodine (resulting in a fragment at m/z 127) might be more favorable than the loss of chlorine (fragment at m/z 219). Further fragmentation of the aromatic ring can lead to smaller ions.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.

Workflow for GC-MS Analysis

Caption: General workflow for the analysis of an organic compound by GC-MS.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Transfer the solution to a 2 mL autosampler vial with a septum cap.

-

-

Instrumental Conditions (Typical):

-

GC: Use a capillary column suitable for separating polar aromatic compounds (e.g., a DB-5ms or equivalent).

-

Injection: 1 µL injection in splitless mode.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

MS: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to determine the retention time of the compound.

-

Extract the mass spectrum from the chromatographic peak.

-

Analyze the molecular ion and fragmentation pattern to confirm the identity of this compound.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H NMR confirms the substitution pattern on the aromatic ring, while IR spectroscopy identifies the key functional groups. Mass spectrometry verifies the molecular weight and the presence of chlorine through its isotopic pattern. The detailed protocols and interpretations provided in this guide serve as a valuable resource for researchers utilizing this versatile synthetic intermediate, ensuring both accuracy and reproducibility in their scientific endeavors.

References

-

Restek Corporation. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Retrieved from [Link]

-

Chromatography Online. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. Retrieved from [Link]

-

Defense Technical Information Center. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways of Selected Sulfides, Sulfoxides and Sulfones. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

AdiChemistry. (n.d.). Infrared Spectroscopy of Alcohols - Phenols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link]

-

3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodophenol. Retrieved from [Link]

-

National Institutes of Health. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 3-chloro-. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

-

Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Retrieved from [Link]

Sources

- 1. whitman.edu [whitman.edu]

- 2. This compound | 858854-82-7 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 3-Iodophenol(626-02-8) 13C NMR spectrum [chemicalbook.com]

- 6. 3-Chlorophenol(108-43-0) 13C NMR [m.chemicalbook.com]

- 7. adichemistry.com [adichemistry.com]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chemguide.co.uk [chemguide.co.uk]

3-Chloro-2-iodophenol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-2-iodophenol in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. In the realm of pharmaceutical and agrochemical development, a thorough understanding of a compound's solubility is paramount for successful synthesis, purification, formulation, and biological screening. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and applying solubility data for this compound.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and experimental protocols to determine its solubility accurately. We will delve into the physicochemical properties of the molecule, the theoretical underpinnings of its solubility, and provide a detailed, field-proven experimental workflow.

A molecule's solubility is intrinsically linked to its physical and chemical characteristics. Understanding these properties is the first step in predicting and interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClIO | [1] |

| Molecular Weight | 254.45 g/mol | [1] |

| Boiling Point | 225.6 ± 20.0 °C at 760 mmHg | [1] |

| Appearance | Not specified, likely a solid at room temperature | |

| CAS Number | 858854-82-7 | [2][3] |

Note: Further experimental determination of properties such as melting point and pKa is recommended for a complete solubility profile.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is determined by the interplay of its functional groups and overall molecular structure.

Molecular Structure Analysis of this compound:

-

Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar, protic solvents like alcohols.

-

Chlorine (-Cl) and Iodine (-I) Substituents: These halogen atoms are electronegative, contributing to the molecule's overall polarity through dipole-dipole interactions. Their presence also increases the molecular weight and van der Waals forces.

-

Benzene Ring: The aromatic ring is nonpolar and will favor interactions with nonpolar solvents through London dispersion forces.

Based on this structure, this compound is expected to exhibit a degree of solubility in a range of organic solvents, with higher solubility anticipated in moderately polar and polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding. Its solubility in nonpolar solvents will be influenced by the balance between the polar functional groups and the nonpolar aromatic ring.

The following diagram illustrates the logical flow for predicting solubility based on intermolecular forces.

Caption: Logical workflow for predicting the solubility of this compound.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely used technique.[4]

Materials and Equipment

-

This compound (solute)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis of Solute Concentration:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solution using the chosen analytical method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

The following diagram outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for the determination of solubility.

Qualitative Solubility Observations

While quantitative data is pending experimental determination, qualitative observations can be highly informative. A simple solubility test can be performed by adding a small amount of this compound to different solvents and observing its dissolution.[6]

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Likely Soluble | Hydrogen bonding with the phenolic -OH group. |

| Polar Aprotic | Acetone, Ethyl Acetate | Likely Soluble | Dipole-dipole interactions. Ethyl acetate was used in the workup of its synthesis.[3] |

| Halogenated | Dichloromethane, Chloroform | Likely Soluble | Dipole-dipole interactions and compatibility with the chloro- and iodo- substituents. |

| Aromatic | Toluene, Benzene | Moderately Soluble | Favorable interactions with the benzene ring. |

| Nonpolar Aliphatic | Hexane, Heptane | Likely Sparingly Soluble | The polar functional groups will limit solubility in highly nonpolar solvents. |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ChemicalBook. (2025, July 26).

- MySkinRecipes. This compound.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Organic Compounds. (2023, August 31).

- Sigma-Aldrich. (2025, November 7).

- PubChem. 3-Chloro-5-iodophenol.

- ChemicalBook. (2025, July 24). This compound.

Sources

An In-depth Technical Guide to the Material Safety Data Sheet for 3-Chloro-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identity and Physicochemical Profile

3-Chloro-2-iodophenol is a halogenated aromatic compound with the chemical formula C₆H₄ClIO.[1] Its unique substitution pattern, featuring both a chlorine and an iodine atom flanking a hydroxyl group, makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and agrochemicals.[1] The strategic placement of these halogens allows for selective functionalization and participation in various cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 858854-82-7 | [1] |

| Molecular Formula | C₆H₄ClIO | [1] |

| Molecular Weight | 254.45 g/mol | [1] |

| Appearance | Off-white to yellow solid | |

| Boiling Point | 225.6 ± 20.0 °C at 760 mmHg | [1] |

| Storage Temperature | 2-8°C, protected from light, under inert gas | [1] |

Section 2: Hazard Identification and Toxicological Assessment

A thorough understanding of the toxicological profile of this compound is paramount for ensuring laboratory safety. While specific toxicity data for this compound is limited, a comprehensive hazard assessment can be extrapolated from data on structurally related chlorophenols.

GHS Hazard Classification (Inferred)

Based on data for analogous compounds such as 3-chlorophenol and other iodinated phenols, this compound is anticipated to be classified as follows:

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2][3][4] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[2][3] |

Toxicological Insights:

Long-term exposure to certain chlorophenols has been associated with carcinogenicity.[5][8] For example, 2,4,6-trichlorophenol is considered reasonably anticipated to be a human carcinogen by the U.S. Department of Health and Human Services (DHHS).[8] Given this, it is prudent to handle all halogenated phenols with appropriate precautions to minimize exposure.

Section 3: Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that leverages the principles of electrophilic aromatic substitution. A common route involves the iodination of a substituted chlorophenyl intermediate.

Experimental Protocol: Synthesis of this compound

A representative synthesis involves the hydrolysis of a protected 3-chloro-2-iodophenyl carbamate:

-

Reaction Setup: To a solution of 3-chloro-2-iodophenyl N,N-diethylcarbamate (1 equivalent) in ethanol, slowly add sodium hydroxide (5 equivalents) at room temperature (25 °C).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the carbamate, leading to the cleavage of the protecting group.

-

Workup: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in water and extract with petroleum ether to remove any non-polar impurities.

-

Acidification and Extraction: Neutralize the aqueous phase with a 2N hydrochloric acid solution. This protonates the resulting phenoxide ion to yield the desired this compound. Extract the product into ethyl acetate.

-

Purification: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent via distillation under reduced pressure to yield the final product.[9]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Section 4: Safe Handling, Storage, and Disposal Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: A lab coat, along with gloves (butyl rubber or Viton for concentrated solutions, neoprene for short-term work), is required.[10]

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[10]

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers, acid anhydrides, and acid chlorides.[10]

-

Keep containers tightly sealed and protected from light.[1] Store under an inert atmosphere (e.g., argon or nitrogen).[1]

Disposal of Halogenated Phenol Waste:

Halogenated organic compounds are considered hazardous waste.

-

Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof container. Do not mix with non-halogenated waste.

-

Labeling: The container must be labeled as "Hazardous Waste" and list all chemical constituents with their approximate concentrations.

-

Disposal Request: Arrange for disposal through your institution's environmental health and safety (EHS) office.

Diagram 2: Safe Handling and Disposal Workflow

Caption: Workflow for safe handling and disposal of this compound.

Section 5: Emergency Procedures

Spill Response:

-

Evacuate: Immediately evacuate the area of the spill.

-

Alert: Notify colleagues and your supervisor.

-

Assess: From a safe distance, assess the extent of the spill. For large spills, contact your institution's emergency response team.

-

Contain (for small, manageable spills): If trained and equipped, don appropriate PPE. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like sawdust.

-

Clean-up: Carefully scoop the absorbed material into a designated hazardous waste container.

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Label the waste container and arrange for disposal through EHS.

First Aid Measures:

-

Inhalation: Move the individual to fresh air. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Diagram 3: Emergency Response Logic

Caption: Decision logic for responding to a chemical spill.

Section 6: Applications in Drug Discovery and Development

Halogenated phenols are critical building blocks in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[1] The presence of chlorine and iodine on the phenyl ring of this compound provides two distinct handles for further chemical modification. The carbon-iodine bond is more reactive than the carbon-chlorine bond in many cross-coupling reactions, allowing for sequential and site-selective transformations.

This differential reactivity is highly advantageous in constructing complex molecular scaffolds found in modern therapeutics. For instance, a Suzuki or Sonogashira coupling could be performed at the iodo-position, followed by a subsequent reaction at the chloro-position. This strategic approach is central to the efficient synthesis of novel drug candidates.

While specific, publicly disclosed drug synthesis pathways utilizing this compound are proprietary, its structural motif is relevant to the development of compounds targeting a variety of diseases, including inflammatory conditions and oncology.[1]

References

- BenchChem. (2025). Application Notes and Protocols for Handling and Disposal of Chlorophenol Waste.

- MySkinRecipes. (n.d.). This compound.

- Hazardous Chemical Information System (HCIS). (n.d.). Details.

- Santa Cruz Biotechnology. (n.d.). 3-Iodophenol.

- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.

- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.

- Apollo Scientific. (n.d.). 4-Chloro-2-iodophenol.

- Synquest Labs. (n.d.). 4-Chloro-2-iodophenol.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- ChemicalBook. (2025). This compound | 858854-82-7.

- Omilabu, S. A., et al. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health.

- Society for Chemical Hazard Communication. (2017). Specific Target Organ Toxicity – Single Exposure.

- University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.

- The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.

- CPAChem. (2024). Safety data sheet.

- Australian Government Department of Health. (2022).

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chlorophenols | ToxFAQs™.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorophenols.

- Carl Roth. (n.d.). Safety Data Sheet: 3-Chlorophenol.

- Borzelleca, J. F., et al. (1985). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. Toxicology Letters.

- Loba Chemie. (2016). 3-CHLOROPHENOL FOR SYNTHESIS MSDS.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Health Canada. (1987). Chlorophenols.

- International Agency for Research on Cancer (IARC). (1986).

- Omilabu, S. A., et al. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective.

- Carl Roth. (n.d.). Safety Data Sheet: 3-Chlorophenol.

- De La Cruz, R., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols.

- ChemSafetyPro. (2017). GHS Classification Criteria for Specific Target Organ Toxicant.

- National Center for Biotechnology Information. (n.d.). Table 2-9, Levels of Significant Exposure to Chlorophenols – Dermal.

- Guidechem. (n.d.). What are the synthesis and applications of 3-Iodophenol?.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 3-Chlorophenol.

- University of Arkansas Environmental Health and Safety. (n.d.). Specific Target Organ Toxicants.

- ICC Compliance Center. (2024). Specific Target Organ Toxicity – Single Exposure.

- Al-Zoubi, W., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 4-Bromo-2-iodophenol in Modern Pharmaceutical Synthesis.

- Cushman, M., et al. (2022). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6. Journal of Medicinal Chemistry.

Sources

- 1. This compound [myskinrecipes.com]

- 2. carlroth.com [carlroth.com]

- 3. lobachemie.com [lobachemie.com]

- 4. carlroth.com [carlroth.com]

- 5. canada.ca [canada.ca]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 9. This compound | 858854-82-7 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Differential Reactivity of the C-I versus C-Cl Bond in 3-Chloro-2-iodophenol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 3-Chloro-2-iodophenol. This molecule serves as a valuable scaffold in medicinal chemistry and materials science, where selective functionalization is paramount. We will delve into the fundamental principles governing this reactivity difference, explore its practical application in chemoselective cross-coupling reactions, and provide detailed, field-proven experimental protocols. The insights and methodologies presented herein are designed to empower researchers to strategically leverage the unique electronic and steric properties of this dihalogenated phenol for the efficient synthesis of complex molecular architectures.

Introduction: The Strategic Value of Polyhalogenated Phenols

Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the ability of halogen atoms to serve as versatile synthetic handles for the introduction of a wide array of functional groups through various cross-coupling reactions. This compound, with its distinct C-I and C-Cl bonds, presents a unique opportunity for sequential and site-selective modifications, enabling the rapid construction of molecular complexity from a single, readily available starting material.[1] Understanding the nuanced differences in the reactivity of these two carbon-halogen bonds is crucial for designing efficient and selective synthetic strategies.

Fundamental Principles of C-I vs. C-Cl Bond Reactivity

The observed difference in reactivity between the C-I and C-Cl bonds in aryl halides is a consequence of several key physicochemical properties, primarily bond dissociation energy and bond polarity.

Bond Dissociation Energy (BDE)

The C-X bond strength is a critical determinant of its reactivity in many transformations, particularly in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[2][3] The trend in bond dissociation energies for carbon-halogen bonds is as follows: C-F > C-Cl > C-Br > C-I.[4][5]

| Bond | Typical BDE (kJ/mol) | Relative Reactivity |

| C-I | ~213-285 | Highest |

| C-Cl | ~327 | Low |

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies and Resulting Reactivity.[4][6][7]

The significantly lower BDE of the C-I bond compared to the C-Cl bond means that less energy is required to cleave the C-I bond, rendering it more susceptible to oxidative addition by a low-valent metal catalyst, such as Pd(0).[8][9]

Electronegativity and Bond Polarity

While the C-Cl bond is more polar than the C-I bond due to the higher electronegativity of chlorine, this factor is less dominant than BDE in determining the reactivity in palladium-catalyzed cross-coupling reactions.[8] The primary mode of activation in these reactions is the insertion of the palladium catalyst into the C-X bond, a process more sensitive to bond strength than to the partial positive charge on the carbon atom.

Influence of Substituents on the Aromatic Ring

The electronic and steric effects of the substituents on the phenol ring also modulate the reactivity of the C-X bonds. In this compound, the hydroxyl group (-OH) is an electron-donating group, which can influence the electron density of the aromatic ring. The relative positions of the halogens and the hydroxyl group can lead to subtle electronic differences between the C-I and C-Cl bonds. However, the intrinsic difference in bond strength between C-I and C-Cl remains the predominant factor for selective reactivity.[10]

Chemoselective Cross-Coupling Reactions: A Practical Approach

The differential reactivity of the C-I and C-Cl bonds can be exploited to perform selective cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, at the C-I position while leaving the C-Cl bond intact.[11][12][13][14]

The Mechanism of Selective Palladium-Catalyzed Cross-Coupling

The catalytic cycle of these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The selectivity for the C-I bond arises from the initial, often rate-determining, oxidative addition step.[2][3][15] The Pd(0) catalyst preferentially inserts into the weaker C-I bond over the stronger C-Cl bond.[3][16][17]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. web.uvic.ca [web.uvic.ca]

- 4. quora.com [quora.com]

- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. thestudentroom.co.uk [thestudentroom.co.uk]

- 9. Alkyl Halide Reactivity [chemserv.centre.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]

- 15. deepdyve.com [deepdyve.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 3-Chloro-2-iodophenol in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both structural novelty and versatile reactivity is paramount. Halogenated phenols represent a privileged class of building blocks, frequently incorporated into the structures of clinically successful pharmaceuticals.[1] This technical guide delves into the nuanced potential of a specific, yet underexplored, dihalogenated phenol: 3-Chloro-2-iodophenol. We will illuminate its strategic value in medicinal chemistry, focusing on the differential reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. This unique structural feature enables chemists to perform sequential, site-selective cross-coupling reactions, paving the way for the efficient construction of complex molecular architectures. Through a detailed exploration of palladium-catalyzed cross-coupling reactions and a case study in the conceptual synthesis of a MEK inhibitor analogue, this guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the untapped potential of this compound as a cornerstone for innovation in medicinal chemistry.

Introduction: The Versatility of Halogenated Phenols in Drug Design

Halogen atoms are not mere passive substituents in drug molecules; they actively modulate a compound's physicochemical and pharmacokinetic properties.[2] The introduction of halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through the formation of halogen bonds.[3] Phenols and their derivatives are also a recurring motif in a significant number of FDA-approved drugs, highlighting their importance as key structural components.[1]

This compound (Figure 1) is a particularly intriguing building block due to the presence of two different halogen atoms on the aromatic ring. This di-halogenation pattern is not a redundant feature but rather a strategic advantage. The disparate bond strengths of the C-I and C-Cl bonds allow for chemoselective functionalization, a highly sought-after attribute in the synthesis of complex molecules.[4]

| Property | Value |

| Molecular Formula | C₆H₄ClIO |

| Molecular Weight | 254.45 g/mol [5] |

| Boiling Point | 225.6 ± 20.0 °C at 760 mmHg[5] |

| CAS Number | 858854-82-7[5] |

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The Cornerstone of Selectivity: Differential Reactivity of C-I and C-Cl Bonds

The synthetic utility of this compound is primarily derived from the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably weaker and therefore more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in the catalytic cycle of many cross-coupling reactions.[6][7] This reactivity hierarchy (C-I > C-Br > C-Cl) allows for the selective functionalization of the C-I bond while leaving the C-Cl bond intact.[4]

This differential reactivity is the lynchpin for designing sequential, one-pot, or stepwise cross-coupling strategies. A variety of powerful C-C and C-N bond-forming reactions can be employed, including:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.[8]

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[7]

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

By carefully selecting the reaction conditions and the palladium catalyst system, a medicinal chemist can first introduce a desired substituent at the iodine-bearing position and subsequently perform a second, different cross-coupling reaction at the less reactive chlorine-bearing position. This stepwise approach provides a powerful tool for building molecular complexity from a simple, readily available starting material.

Case Study: Conceptual Synthesis of a MEK Inhibitor Analogue

To illustrate the practical application of this compound, we will outline a conceptual synthetic route to an analogue of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2.[9] While the actual synthesis of Trametinib utilizes 2-fluoro-4-iodoaniline, we will use this compound as a starting point to demonstrate the principles of sequential cross-coupling in the construction of a similar core structure.

The Target: A Trametinib Analogue

Our hypothetical target molecule will feature a central di-substituted phenyl ring, a common motif in kinase inhibitors. We will aim to install an ethynylpyrimidine group at the 2-position (originally bearing the iodine) and a substituted aniline at the 3-position (originally bearing the chlorine).

Synthetic Strategy: A Sequential Cross-Coupling Approach

Our synthetic strategy will leverage the differential reactivity of the C-I and C-Cl bonds in this compound. The workflow is as follows:

-

Protection of the Phenolic Hydroxyl Group: To prevent interference with the subsequent cross-coupling reactions, the phenolic hydroxyl group will be protected, for instance, as a methoxymethyl (MOM) ether.

-

Sonogashira Coupling at the C-I Bond: The more reactive C-I bond will be selectively coupled with a terminal alkyne, in this case, ethynylpyrimidine.

-

Suzuki-Miyaura Coupling at the C-Cl Bond: The remaining C-Cl bond will be functionalized via a Suzuki-Miyaura coupling with a suitable boronic acid derivative of a protected aniline.

-

Deprotection of the Phenolic Hydroxyl Group: Removal of the MOM protecting group to yield the final product.

Caption: A conceptual workflow for the synthesis of a MEK inhibitor analogue.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key cross-coupling reactions in our conceptual synthesis.

Step 1: Sonogashira Coupling of MOM-protected this compound

This protocol describes the selective coupling of a terminal alkyne at the C-I position.

-

Reaction Setup: To an oven-dried Schlenk flask, add MOM-protected this compound (1.0 equiv.), ethynylpyrimidine (1.2 equiv.), and a magnetic stir bar.

-

Catalyst and Co-catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) and copper(I) iodide (CuI, 0.1 equiv.).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) (3.0 equiv.).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired alkynyl intermediate.

Step 2: Suzuki-Miyaura Coupling of the Alkynyl Intermediate

This protocol details the subsequent coupling at the C-Cl position.

-

Reaction Setup: To an oven-dried microwave vial, add the alkynyl intermediate from the previous step (1.0 equiv.), the aniline boronic acid pinacol ester (1.5 equiv.), and a magnetic stir bar.

-

Catalyst and Base Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.) and potassium carbonate (K₂CO₃, 3.0 equiv.).

-

Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the fully coupled product.

Broader Applications and Future Perspectives

The sequential cross-coupling strategy outlined above is not limited to the synthesis of MEK inhibitor analogues. The this compound scaffold can serve as a versatile starting point for the creation of diverse libraries of compounds for screening against a wide range of biological targets. For instance, this building block is highly relevant for the synthesis of various kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5]

The phenolic hydroxyl group also offers a handle for further derivatization. It can be alkylated to form ethers or used as a point of attachment for linkers in the development of proteolysis-targeting chimeras (PROTACs) or other targeted therapies.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry that offers a strategic advantage for the synthesis of complex molecules. Its unique di-halogenation pattern, with the differential reactivity of the carbon-iodine and carbon-chlorine bonds, enables selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of diverse molecular architectures, making it an invaluable tool for drug discovery and development professionals. As the demand for novel and potent therapeutics continues to grow, the strategic application of such versatile building blocks will be crucial for accelerating the discovery of the next generation of medicines.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

National Center for Biotechnology Information. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. PubChem. Available from: [Link]

-

Wikipedia. Cross-coupling reaction. Available from: [Link]

-

American Chemical Society. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Available from: [Link]

- Google Patents. Method for synthesizing trametinib key intermediate.

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

MDPI. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

National Center for Biotechnology Information. Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloro-2-iodophenol: A Strategic Building Block for Advanced Organic Synthesis

Introduction: The Strategic Advantage of Ortho-Iodo, Meta-Chloro Substitution